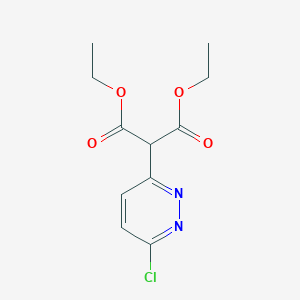
Diethyl 2-(6-chloropyridazin-3-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups in the malonate moiety can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as piperidine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Hydrolysis: Diethyl malonate derivatives with carboxylic acid groups.
Condensation Reactions: Complex organic molecules with extended conjugation or ring systems.
科学研究应用
Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .
相似化合物的比较
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .
属性
分子式 |
C11H13ClN2O4 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
diethyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |
InChI 键 |
GATVORHVBUOUFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


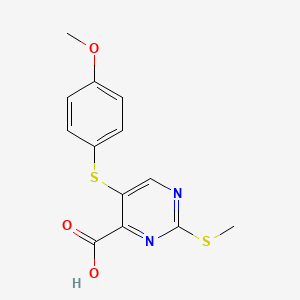
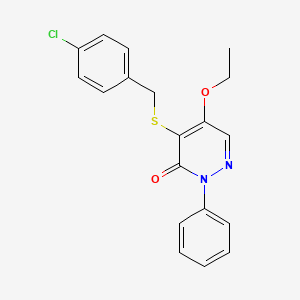
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
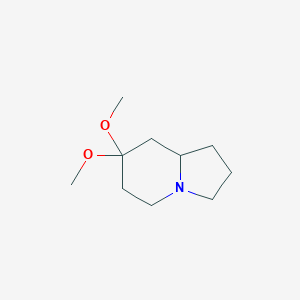
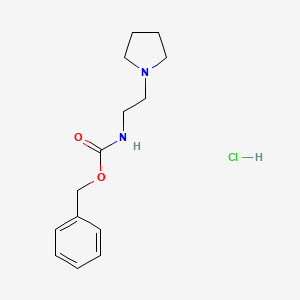
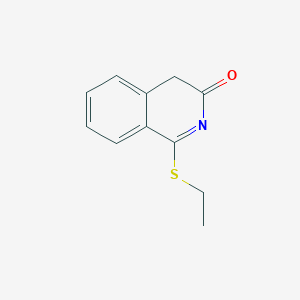
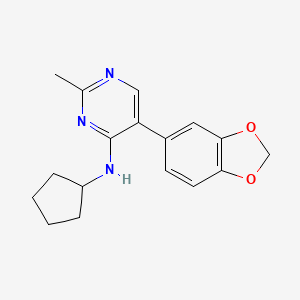
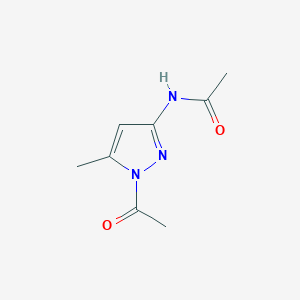
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
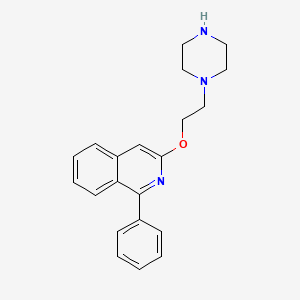

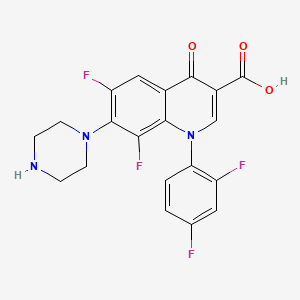
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
